![molecular formula C22H28N4O4S B2611361 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 2309310-22-1](/img/structure/B2611361.png)
6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The pyridazinone scaffold present in the compound has been associated with anti-fibrotic activities. In medicinal chemistry, compounds with this structure have been designed and synthesized to evaluate their biological activities against fibrosis . The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture suggests potential as a novel anti-fibrotic drug.
Collagen Prolyl 4-Hydroxylases Inhibition
Collagen prolyl 4-hydroxylases (CP4H) are enzymes involved in the synthesis of collagen. Inhibitors of CP4H can be used to treat conditions related to excessive collagen deposition, such as liver fibrosis. The compound’s structure indicates potential activity as a CP4H inhibitor, which could be explored for therapeutic applications .
Antimicrobial Properties
Pyrimidine derivatives, which are structurally related to the compound , have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that the compound could be studied for its efficacy against various microbial infections.
Antiviral Applications
Similarly, pyrimidine derivatives have been known to exhibit antiviral activities. Given the structural similarities, the compound could be researched for its potential use in antiviral therapies, particularly in the design of drugs targeting specific viral enzymes or replication mechanisms .
Antitumor Potential
The pyridazinone core is also found in compounds with antitumor properties. The compound could be investigated for its ability to inhibit tumor cell growth or induce apoptosis in cancer cells. This application would require extensive in vitro and in vivo studies to determine its efficacy and safety as an anticancer agent .
Pharmacokinetic Profile Modification
The compound’s structure allows for the possibility of modifying its pharmacokinetic profile to enhance its drug-like properties. This includes improving its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for the development of a successful therapeutic agent .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been synthesized as SARMs, optimizing the structure for selective modulation of the androgen receptor. The compound could be explored for its potential as a SARM, with applications in treating conditions like muscle wasting and osteoporosis .
Dual Inhibitors for Kinases
Piperidine derivatives have been designed as dual inhibitors for kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). The compound’s structure suggests it could be developed as a dual inhibitor, offering a therapeutic strategy for diseases driven by these kinases .
Propiedades
IUPAC Name |
6-methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-17-4-9-21(27)26(23-17)16-18-10-14-24(15-11-18)22(28)19-5-7-20(8-6-19)31(29,30)25-12-2-3-13-25/h4-9,18H,2-3,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKRAVISREPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.